Potassium dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/

Soluble in about 4.5 parts water; insoluble in alcohol

Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol

Solubility in water, g/100ml: 22

Synonyms

Canonical SMILES

Buffering Agent:

KDP is widely used as a buffer in biological and biochemical research []. Buffers help maintain a constant pH (acidity or alkalinity) in solutions, which is crucial for many biological processes and reactions. KDP is particularly valuable due to its ability to function effectively across a wide pH range (around pH 4.0 to 6.2) []. This makes it suitable for various research applications, including:

- Enzyme studies: Maintaining optimal pH for enzyme activity and stability [].

- Cell culture: Creating and maintaining suitable pH conditions for cell growth and function [].

- Protein purification: Preserving protein structure and function during purification processes [].

Analytical Chemistry:

KDP plays a role in various analytical techniques used in research. Here are two examples:

- High-Performance Liquid Chromatography (HPLC): KDP is often used as a component of the mobile phase in HPLC, a technique for separating and analyzing complex mixtures [].

- Synthesis of Reagents: KDP serves as a starting material for the synthesis of other important reagents used in various analytical applications [].

Other Research Applications:

KDP's unique properties find use in other research areas as well. These include:

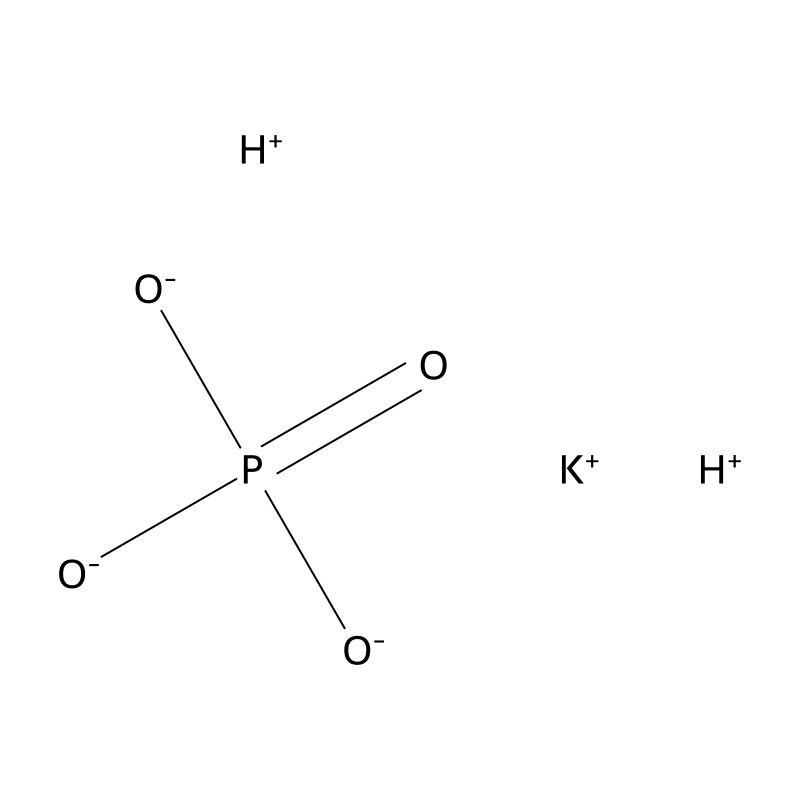

Potassium dihydrogen phosphate, with the chemical formula KH₂PO₄, is an inorganic salt that is commonly used in various applications across agriculture, food, and pharmaceuticals. It is also referred to as monopotassium phosphate, potassium acid phosphate, and potassium biphosphate. This compound appears as a white crystalline powder and is highly soluble in water, making it suitable for numerous uses, including as a fertilizer and buffering agent .

The structure of potassium dihydrogen phosphate allows it to exist in different polymorphic forms, which can exhibit distinct properties. At room temperature, it typically forms paraelectric crystals with tetragonal symmetry, while at lower temperatures, it can transition to a ferroelectric phase . The compound has a molar mass of 136.09 g/mol and a density of approximately 2.33 g/cm³ .

In addition to its synthesis, potassium dihydrogen phosphate can react with strong bases to form dipotassium phosphate:

This compound can also decompose upon heating to form potassium metaphosphate at high temperatures (around 400 °C):

Potassium dihydrogen phosphate plays a crucial role in biological systems, particularly in cellular metabolism. It serves as a source of potassium and phosphate ions, which are essential for various physiological processes. For instance, it aids in maintaining osmotic balance and is involved in energy transfer through adenosine triphosphate synthesis .

In medical applications, potassium dihydrogen phosphate is used to treat conditions of hypophosphatemia—low levels of phosphate in the blood—and as an electrolyte replenisher. It helps in managing conditions that require careful regulation of potassium and phosphate levels .

- Reactants: Phosphoric acid and potassium carbonate.

- Reaction: The two reactants are mixed under controlled conditions.

- Crystallization: The resulting solution is evaporated to yield crystalline potassium dihydrogen phosphate.

This method is efficient and produces high-purity crystals suitable for industrial applications .

Potassium dihydrogen phosphate has diverse applications across various fields:

- Agriculture: Used as a fertilizer due to its high phosphorus (P) and potassium (K) content. It provides essential nutrients for plant growth.

- Food Industry: Acts as a food additive for buffering and stabilizing pH levels in processed foods.

- Pharmaceuticals: Utilized as a buffering agent in intravenous solutions and medications.

- Optical

Research indicates that potassium dihydrogen phosphate interacts with various biological systems and compounds. Studies have shown its effectiveness in modifying the pH of solutions and enhancing the solubility of certain drugs when used as an excipient in pharmaceutical formulations . Additionally, it has been explored for its role in improving nutrient uptake in plants when used in hydroponic systems.

Several compounds share similarities with potassium dihydrogen phosphate regarding their chemical structure or applications. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dipotassium Phosphate | K₂HPO₄ | Contains two potassium ions; commonly used as a fertilizer. |

| Sodium Dihydrogen Phosphate | NaH₂PO₄ | Used as a buffering agent; often found in food products. |

| Calcium Dihydrogen Phosphate | Ca(H₂PO₄)₂ | Used primarily as a fertilizer; provides calcium along with phosphorus. |

| Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ | Serves as both a nitrogen and phosphorus source for plants. |

Uniqueness of Potassium Dihydrogen Phosphate

Potassium dihydrogen phosphate stands out due to its dual role as both a source of essential nutrients for plant growth and its application in advanced optical technologies. Its ability to exist in multiple polymorphic forms further enhances its versatility compared to other similar compounds .

Physical Description

Liquid

Odourless, colourless crystals or white granular or crystalline powder

Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline]

COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Color/Form

White tetragonal crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

2.34 g/cm³

Odor

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 717 of 784 companies (only ~ 8.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

Urinary acidification by potassium and sodium phosphates combination and monobasic potassium phosphate augments the efficacy of methenamine mandelate and methenamine hippurate, which are dependent upon an acid medium for antibacterial activity. Phosphates eliminate the odor, rash, and turbidity present with ammoniacal urine associated with urinary tract infections. However, use of phosphates for urea splitting urinary tract infections may predispose to struvite stones that form in alkaline urine. /Included in US product labeling/

Potassium and sodium phosphates combination and monobasic potassium phosphate have been used to reduce urinary calcium concentration and help prevent precipitation of calcium deposits in the urinary tract. /Included in US product labeling/

At the renal distal tubule, the secretion of hydrogen by the tubular cell in exchange for sodium in the tubular urine converts dibasic phosphate salts to monobasic phosphate salts. Therefore, large amounts of acid can be excreted without lowering the pH of the urine to a degree that would block hydrogen transport by a high concentration gradient between the tubular cell and luminal fluid. /Phosphates/

For more Therapeutic Uses (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

7778-77-0

Absorption Distribution and Excretion

Renal (90%) and fecal (10%) Phosphates Potassium is excreted mainly by the kidneys. Small amounts of potassium may be excreted via the skin and intestinal tract, but most of the potassium excreted into the intestine is later reabsorbed.

Potassium first enters the extracellular fluid and is then actively transported into the cells where its concentration is up to 40 times that outside the cell. Dextrose, insulin, and oxygen facilitate movement of potassium into cells.

Phosphates are rapidly cleared by dialysis. Dialysis can also be used to treat other electrolyte abnormalities such as hypernatremia, hypocalcemia, and hypomagnesemia.

Intravenously infused phosphorus not taken up by the tissues is excreted almost entirely in the urine.

Potassium salts are well absorbed from the GI tract. ... Potassium first enters the extracellular fluid and is then actively transported into the cells where its concentration is up to 40 times that outside the cell. Dextrose, insulin, and oxygen facilitate movement of potassium into cells. In healthy adults, plasma potassium concentrations generally range from 3.5-5 mEq/L. Plasma concentrations up to 7.7 mEq/L may be normal in neonates. ... Potassium is excreted mainly by the kidneys. The cation is filtered by the glomeruli, reabsorbed in the proximal tubule, and secreted in the distal tubule, the site of sodium-potassium exchange. Tubular secretion of potassium is also influenced by chloride ion concentration, hydrogen ion exchange, acid-base equilibrium, and adrenal hormones. Healthy patients on potassium-free diets usually excrete 40-50 mEq of potassium daily. ... Small amounts of potassium may be excreted via the skin and intestinal tract, but most of the potassium excreted into the intestine is later reabsorbed. /Potassium Supplements/

More than 90% of plasma phosphate is freely filtered at the glomerulus, and 80% is actively reabsorbed, predominatly in the initial segment of the proximal convoluted tubule but also in th e proximal straight tubule (pars recta). ... Parathyroid hormone (PTH) increases urinary phosphate excretion by blocking phosphate absorption. Expansion of plasma volume increases urinary phosphate excretion. /Phosphate/

Transport of phosphate from the intestinal lumen is an active, energy-dependent process ... In adults, about two-thirds of the ingested phosphate is absorbed and is excreted almost entirely into the urine. In growing children, phosphate balance is positive, and plasma concentrations of phosphate in plasma are higher in children than in adults. /Phosphates/

For more Absorption, Distribution and Excretion (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (6 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

Hypophosphatemia should be avoided during periods of total parenteral nutrition, or other lengthy periods of intravenous infusions. Serum phosphorus levels should be regularly monitored, and appropriate amounts of phosphorus should be added to the infusions to maintain normal serum phosphorus levels. Intravenous infusion of inorganic phosphorus may be accompanied by a decrease in the serum level and urinary excretion of calcium. The normal level of serum inorganic phosphorus is 3.0 to 4.5 mg/dL in adults and 4.0 to 7.0 mg/dL in children.

To avoid potassium or phosphorus intoxication, infuse solutions containing potassium phosphates slowly. In patients with severe renal or adrenal insufficiency, administration of Potassium Phosphates Injection may cause potassium intoxication. Infusing high concentrations of phosphorus may cause hypocalcemia, and calcium levels should be monitored.

Solutions which contain potassium ions should be used with great care if at all, in patients with hyperkalemia, severe renal failure and in conditions in which potassium retention is present.

For more Drug Warnings (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (16 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> ACIDITY_REGULATOR; SEQUESTRANT; YEAST_FOOD; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

Action of phosphoric acid on potassium carbonate.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing

Wholesale and Retail Trade

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

Petroleum Refineries

Cyclic Crude and Intermediate Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Transportation Equipment Manufacturing

Computer and Electronic Product Manufacturing

Plastics Material and Resin Manufacturing

Machinery Manufacturing

Industrial Gas Manufacturing

Primary Metal Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Petrochemical Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Phosphoric acid, potassium salt (1:1): ACTIVE

Phosphoric acid, potassium salt (1:?): ACTIVE

Analytic Laboratory Methods

Analyte: monopotassium phosphate; matrix: chemical identification; procedure: reaction with silver nitrate produces a yellow precipitate that is soluble in nitric acid and in ammonium hydroxide (phosphate test) /monobasic potassium phosphate/

Analyte: monopotassium phosphate; matrix: chemical purity; procedure: dilution with water; titration with sodium hydroxide to the inflection point to a pH of about 9.1 /monobasic potassium phosphate/

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Potassium phosphates injection should be stored at controlled room temperature. /Potassium phosphates/

Interactions

Concurrent use with potassium and sodium phosphates combination or monobasic potassium phosphate may increase plasma concentrations of salicylates since salicylate excretion is decreased in acidified urine; addition of these phosphates to patients stabilized on a salicylate may lead to toxic salicylate concentrations.

Concurrent use with foods or medicines containing phosphates will decrease iron absorption because of the formation of less soluble or insoluble complexes; iron supplements should not be taken within 1 hour before or 2 hours after ingestion of phosphates. /Phosphates/

Use of potassium phosphates injection in digitalized patients with severe or complete heart block is not recommended because of possible hyperkalemia. /Phosphates/

For more Interactions (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (8 total), please visit the HSDB record page.

Dates

ChemIDplus

DAILYMED

Toxnet